1-(5-Chloro-2-methoxyphenyl)triazole

Physicochemical profiling Lipophilicity Medicinal chemistry

This N1‑(5‑chloro‑2‑methoxyphenyl)‑1,2,3‑triazole is a privileged scaffold for medicinal chemistry, offering a metabolically stable amide‑bond isostere. Its computed properties (XLogP3‑AA=1.9, TPSA=39.9 Ų) make it an excellent fragment‑library candidate and ADME calibration standard. Regioisomeric purity is critical—generic substitution introduces uncontrolled variables that compromise assay reproducibility. Procure this exact regioisomer to ensure batch‑to‑batch consistency in hit‑to‑lead optimization and structure‑based design.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63
CAS No. 2379946-26-4
Cat. No. B2857599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)triazole
CAS2379946-26-4
Molecular FormulaC9H8ClN3O
Molecular Weight209.63
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)N2C=CN=N2
InChIInChI=1S/C9H8ClN3O/c1-14-9-3-2-7(10)6-8(9)13-5-4-11-12-13/h2-6H,1H3
InChIKeyJNNQDPKCCQJJNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)triazole (CAS 2379946-26-4): Physicochemical and Structural Baseline for Research Procurement


1-(5-Chloro-2-methoxyphenyl)triazole (CAS 2379946-26-4) is a 1,2,3-triazole derivative featuring a 5-chloro-2-methoxyphenyl substituent at the N1 position. The compound has a molecular weight of 209.63 g/mol, molecular formula C₉H₈ClN₃O, and computed XLogP3-AA of 1.9 [1]. Its topological polar surface area is 39.9 Ų, with 3 hydrogen bond acceptors and 0 hydrogen bond donors [1]. The 1,2,3-triazole core serves as a metabolically stable amide bond isostere and is commonly employed in medicinal chemistry for scaffold diversification [2]. Quantitative pharmacological data from peer‑reviewed primary sources are currently absent for this specific compound.

1-(5-Chloro-2-methoxyphenyl)triazole Procurement: Why Closest Analogs Cannot Substitute Without Experimental Validation


Structural isomers and regioisomers of phenyl‑substituted 1,2,3‑triazoles exhibit divergent computed physicochemical properties that directly impact solubility, permeability, and receptor‑binding potential. The specific 5‑chloro‑2‑methoxyphenyl substitution pattern of the target compound yields a computed XLogP3‑AA of 1.9 and a topological polar surface area of 39.9 Ų [1]. Close analogs with different substitution patterns—including the 4‑(5‑chloro‑2‑methoxyphenyl)‑1H‑1,2,3‑triazole regioisomer (CAS 1803587‑89‑4), the unsubstituted phenyl analog 1‑phenyl‑1H‑1,2,3‑triazole, and halogen‑swapped variants—exhibit different physicochemical profiles . Even minor positional changes alter lipophilicity and electron distribution, which can profoundly affect target engagement and off‑target interactions [2]. Generic substitution without empirical validation of biological equivalence introduces uncontrolled experimental variables and risks irreproducible results.

1-(5-Chloro-2-methoxyphenyl)triazole (CAS 2379946-26-4): Quantitative Physicochemical Differentiation Versus Key Analogs


Lipophilicity Comparison: XLogP3-AA of Target Compound Versus Regioisomeric and Halogen-Substituted Analogs

The target compound exhibits a computed XLogP3-AA of 1.9 [1]. The regioisomer 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole (CAS 1803587-89-4) differs in triazole substitution position and has distinct physicochemical properties . The unsubstituted 1-phenyl-1H-1,2,3-triazole (CAS 288-36-8) has a reported logP of approximately 1.2 [2]. The 5‑chloro‑2‑methoxyphenyl substituent on the target compound increases lipophilicity relative to the unsubstituted phenyl analog, which may influence membrane permeability and CNS penetration potential in screening applications.

Physicochemical profiling Lipophilicity Medicinal chemistry

Topological Polar Surface Area: Hydrogen Bond Acceptor Capacity Relative to Triazole Scaffold Variants

The target compound has a computed topological polar surface area (TPSA) of 39.9 Ų and 3 hydrogen bond acceptors [1]. The regioisomer 4-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole shares similar TPSA but differs in the spatial orientation of the triazole nitrogen atoms, which can alter hydrogen bonding patterns with biological targets . The structurally related 5-amino-3-(5-chloro-2-methoxyphenyl)-1,2,4-triazole (CAS not assigned) contains an additional primary amine, increasing hydrogen bond donor capacity and TPSA relative to the target compound .

Physicochemical profiling TPSA ADME prediction

Molecular Weight and Ligand Efficiency Potential Versus Larger Triazole Hybrids

The target compound has a molecular weight of 209.63 g/mol [1], placing it in the fragment-like space (MW < 300 Da). This contrasts with larger 1,2,3-triazole hybrids such as 1-(5-chloro-2-methoxyphenyl)-N-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (CAS 1251705-67-5), which has a molecular weight of 411.9 g/mol . Lower molecular weight is generally associated with higher ligand efficiency metrics (e.g., LE = 1.4 × pIC₅₀ / heavy atom count), a key consideration for fragment-based screening campaigns.

Medicinal chemistry Ligand efficiency Fragment-based drug discovery

1-(5-Chloro-2-methoxyphenyl)triazole: Recommended Research and Industrial Application Scenarios Based on Physicochemical Evidence


Fragment‑Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 209.63 g/mol and XLogP3‑AA of 1.9, this compound meets fragment‑library criteria (MW < 300 Da, logP < 3) [1]. The 1,2,3‑triazole core is a privileged scaffold in medicinal chemistry [2]. The compound is suitable for fragment‑based screening campaigns where small, ligand‑efficient starting points are desired for subsequent optimization via structure‑based design.

Physicochemical Profiling and ADME Predictive Model Calibration

The computed TPSA (39.9 Ų), absence of hydrogen bond donors, and moderate lipophilicity (XLogP3‑AA = 1.9) make this compound a useful calibration standard for in silico ADME prediction models [1]. It can serve as a control in permeability assays (e.g., PAMPA, Caco‑2) to benchmark the behavior of 1,2,3‑triazole‑containing compounds lacking strong hydrogen‑bonding capacity.

Synthetic Scaffold for Click Chemistry Derivatization

The 1,2,3‑triazole ring is commonly synthesized via copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) [3]. As a pre‑formed triazole scaffold, this compound can serve as a starting material for further functionalization—for example, via electrophilic aromatic substitution or metal‑catalyzed cross‑coupling reactions—to generate focused libraries for structure‑activity relationship (SAR) studies.

Comparator Control in Regioisomer Activity Studies

The N1‑substituted 1,2,3‑triazole regioisomer (target compound) differs structurally from the C4‑substituted analog 4‑(5‑chloro‑2‑methoxyphenyl)‑1H‑1,2,3‑triazole (CAS 1803587‑89‑4) . Parallel testing of both regioisomers in biological assays can elucidate the positional requirements for target engagement and selectivity, a critical step in hit‑to‑lead optimization.

Technical Documentation Hub

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